molecular formula C20H21N3O3 B1676739 莫奎唑 CAS No. 19395-58-5

莫奎唑

货号 B1676739
CAS 编号: 19395-58-5
分子量: 351.4 g/mol
InChI 键: VCRQLDNIOXNDMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Moquizone is a member of quinazolines.

科研应用

  1. 对莫奎唑的毒理学调查
    • 子标题: 莫奎唑的急性毒性
    • 摘要: Setnikar和De Fina(1970年)在《毒理学和应用药理学》中对莫奎唑的急性毒性进行了研究,莫奎唑是一种胆汁排泄药物,研究发现口服莫奎唑的毒性剂量具有抑制作用,而注射莫奎唑的毒性剂量对中枢神经系统具有刺激作用。该研究详细描述了小鼠、大鼠和兔子的LD50值,并观察了不同剂量在不同时间段内的影响。研究结果表明了莫奎唑的毒理学特征,特别是在高剂量下对肝脏和血液的影响(Setnikar & De Fina, 1970)

性质

IUPAC Name

1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19(14-21-10-12-26-13-11-21)23-15-22(16-6-2-1-3-7-16)20(25)17-8-4-5-9-18(17)23/h1-9H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRQLDNIOXNDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19395-78-9 (hydrochloride)
Record name Moquizone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60173007
Record name Moquizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moquizone

CAS RN

19395-58-5
Record name MQZ
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19395-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moquizone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moquizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moquizone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOQUIZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG12MD1RMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moquizone
Reactant of Route 2
Reactant of Route 2
Moquizone
Reactant of Route 3
Reactant of Route 3
Moquizone
Reactant of Route 4
Reactant of Route 4
Moquizone
Reactant of Route 5
Reactant of Route 5
Moquizone
Reactant of Route 6
Reactant of Route 6
Moquizone

Citations

For This Compound
23
Citations
I Setnikar, V De Fina - Toxicology and Applied Pharmacology, 1970 - Elsevier
… The toxicologic studies performed on moquizone are … Acute Toxicity Oral toxic doses of moquizone (400 mg/kg and … 60 mg/kg of moquizone induces excitation and sometimes clonic …
Number of citations: 5 www.sciencedirect.com
I Setnikar, MJ Magistretti - Arzneimittel-forschung, 1970 - europepmc.org
… Maternal and fetal toxicity of moquizone. … Toxicologic investigations on moquizone (1-morpholinoacetyl-3-phenyl-2,3-dihydro-4(1H)-quinazolone). … Pharmacology of moquizone, a new choleretic drug. …
Number of citations: 4 europepmc.org
I Setnikar, M Conti, R Guerci - Arzneimittel-Forschung, 1972 - pubmed.ncbi.nlm.nih.gov
Pharmacology of moquizone, a new choleretic drug Pharmacology of moquizone, a new choleretic drug Arzneimittelforschung. 1972 Nov;22(11):1894-903. Authors I Setnikar, M …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
T Ochiai, K Yoshio, K OKUMURA - Japanese Journal of Pharmacology, 1972 - Elsevier
In 1959, R. Charlier reported that the most potent choleretic action was found in p-hydroxyphenyl salicylamide (Driol, PHPS) among the derivatives of benzoic acid (1). Moreover, G. …
Number of citations: 4 www.sciencedirect.com
LN Yakhonmov, SS Liberman - Pharmaceutical Chemistry Journal, 1985 - Springer
One of the main factors ensuring normal work of the cardiovascular system is the rhythmic activity of the heart, which is determined by the basic properties of the myocardium: …
Number of citations: 3 link.springer.com
K Okumura, Y Yamada, T Oine, J Tani… - Journal of Medicinal …, 1972 - ACS Publications
A series of l-ferf-aminoacetyl-2-alkyl-3-phenyl-4-oxo-l, 2, 3, 4-tetrahydroquinazolines and their analogs has beensynthesized and tested for choleretic activity. l-Morpholinoacetyl-2-…
Number of citations: 14 pubs.acs.org
D Molho, M Fontaine, M Grand, J Chabert - Therapie, 1968 - europepmc.org
… Maternal and fetal toxicity of moquizone. …
Number of citations: 3 europepmc.org
M Ventrucci, L Bolondi, GC Caletti, G Fontana - Minerva Medica, 1975 - europepmc.org
Phosphorylcholine and homocysteine have an important choleretic action and also potentiate exocrine pancreatic secretion by way of stimulation and a more effective preparation of the …
Number of citations: 2 europepmc.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
E Marazzi-Uberti, G Coppi, G Sekules… - Arzneimittel …, 1967 - europepmc.org
… Pharmacology of moquizone, a new choleretic drug. …
Number of citations: 3 europepmc.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。